![molecular formula C20H22O6 B3019010 [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid CAS No. 956609-30-6](/img/structure/B3019010.png)
[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid” has a molecular formula of C20H22O6 . It has an average mass of 358.385 Da and a monoisotopic mass of 358.141632 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[c]pyrano[2,3-h]chromen-11-yl group, which is a type of polycyclic aromatic hydrocarbon, and an acetic acid group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It’s also predicted to have a pKa of 3.40±0.10, indicating that it’s acidic .Wissenschaftliche Forschungsanwendungen
- The compound’s polyhydroxylated structure suggests potential antioxidant properties. Researchers investigate its ability to scavenge free radicals, protect against oxidative stress, and mitigate cellular damage .
- Given its structural resemblance to flavonoids, this compound may modulate inflammatory pathways. Studies explore its impact on cytokine production, NF-κB signaling, and immune responses .
- Flavonoids often exhibit anticancer properties. Researchers evaluate whether this compound affects tumor cell proliferation, apoptosis, or angiogenesis. Its unique structure may contribute to novel mechanisms of action .
- Investigating its impact on cardiovascular health is crucial. Researchers explore its effects on lipid metabolism, endothelial function, and blood pressure regulation. The compound’s glycosidic moiety may influence these processes .
- The compound’s carboxylic acid group suggests metabolic relevance. Studies examine its role in glucose homeostasis, lipid metabolism, and insulin sensitivity. Potential therapeutic applications for diabetes and obesity are explored .
- Flavonoids often exhibit neuroprotective effects. Researchers investigate whether this compound can mitigate neurodegenerative processes, enhance cognitive function, or modulate neurotransmitter systems .
Antioxidant Activity
Anti-Inflammatory Effects
Anticancer Potential
Cardiovascular Health
Metabolic Disorders
Neuroprotective Properties
Wirkmechanismus
Target of Action
The primary targets of [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid are specific enzymes and receptors involved in inflammatory and oxidative stress pathways. These targets include cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play crucial roles in mediating inflammation and cellular responses to stress .
Mode of Action
The compound interacts with its targets by inhibiting the activity of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway, leading to decreased transcription of inflammatory cytokines and other mediators. This dual action results in a significant reduction in inflammation and oxidative stress .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. The modulation of the NF-κB pathway impacts various downstream effects, including the suppression of genes involved in inflammatory responses, cell proliferation, and survival .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in decreased levels of inflammatory mediators and oxidative stress markers. At the cellular level, this leads to reduced inflammation, pain, and tissue damage. The overall effect is an improvement in conditions characterized by chronic inflammation and oxidative stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs or dietary components can affect its pharmacokinetics and overall effectiveness.
This comprehensive understanding of [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid’s mechanism of action highlights its potential as a therapeutic agent in managing inflammatory and oxidative stress-related conditions.
: [Source 1] : [Source 2] : [Source 3] : [Source 4] : [Source 5] : [Source 6]
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-11-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-20(2)8-7-13-14(26-20)9-15(24-10-16(21)22)17-11-5-3-4-6-12(11)19(23)25-18(13)17/h9H,3-8,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOASZURICDSIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)O)C4=C(CCCC4)C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)
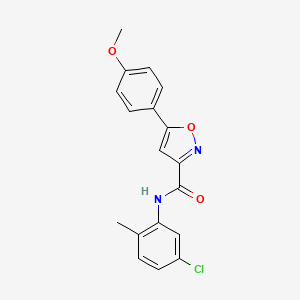

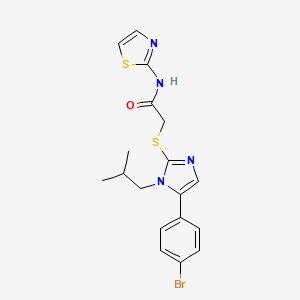
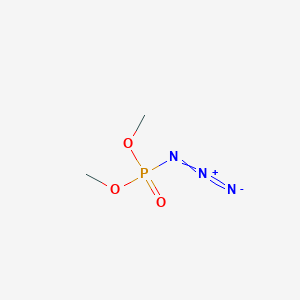
![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)
![3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3018939.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)
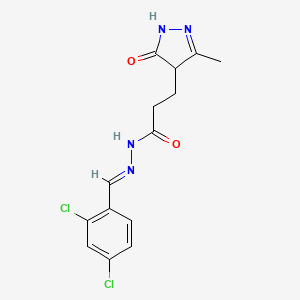
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)acetamide](/img/structure/B3018942.png)
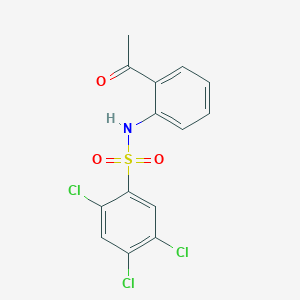
methanone](/img/structure/B3018949.png)
![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)